2-[4-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenyl]-2-iodophenoxy]acetic acid
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Overview
Description
2-[4-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenyl]-2-iodophenoxy]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes cyano, dichlorophenyl, and iodophenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenyl]-2-iodophenoxy]acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate by reacting 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide.
Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodide.
Coupling with Phenoxyacetic Acid: The iodinated intermediate is coupled with phenoxyacetic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenyl]-2-iodophenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[4-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenyl]-2-iodophenoxy]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenyl]-2-iodophenoxy]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenylacetic acid
- 2,4-Dichlorophenoxyacetic acid
- 4-Bromophenylacetic acid
Uniqueness
Compared to similar compounds, 2-[4-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenyl]-2-iodophenoxy]acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-[4-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenyl]-2-iodophenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2INO3/c18-13-3-2-11(7-14(13)19)12(8-21)5-10-1-4-16(15(20)6-10)24-9-17(22)23/h1-7H,9H2,(H,22,23)/b12-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFGMSZXTMSXSQ-XGICHPGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C2=CC(=C(C=C2)Cl)Cl)I)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(/C#N)\C2=CC(=C(C=C2)Cl)Cl)I)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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